2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid
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Overview
Description
2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methylthio group at the 2-position and a carboxylic acid group at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . Another method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . These reactions typically require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves the use of dicationic molten salts as catalysts. These catalysts are environmentally friendly and can be easily recovered and reused . The reaction conditions are optimized to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-inflammatory and antimicrobial agent . In medicine, it is being investigated for its potential use in cancer therapy due to its ability to inhibit specific enzymes and pathways . Industrially, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase and tyrosine kinases, which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include pyrido[2,3-D]pyrimidin-5-one, pyrido[2,3-D]pyrimidin-7-one, and pyrimidino[4,5-D][1,3]oxazine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: What sets 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid apart is its unique combination of a methylthio group and a carboxylic acid group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H7N3O2S |
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Molecular Weight |
221.24 g/mol |
IUPAC Name |
2-methylsulfanylpyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-15-9-11-3-5-2-6(8(13)14)4-10-7(5)12-9/h2-4H,1H3,(H,13,14) |
InChI Key |
FGACWEVQABQVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=C(C=C2C=N1)C(=O)O |
Origin of Product |
United States |
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